Dspe-mal
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-2000] (DSPE-Mal) is a thiol-reactive phospholipid compound. It consists of two saturated fatty acids and can self-assemble in water to form lipid bilayers . This compound is widely used in the preparation of liposomes, which serve as nanocarriers for active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Mal involves the conjugation of distearoyl phosphatidylethanolamine (DSPE) with maleimide-polyethylene glycol (PEG). The process typically includes the following steps:
Activation of DSPE: DSPE is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Conjugation with PEG-Maleimide: The activated DSPE is then reacted with PEG-maleimide under mild conditions to form DSPE-PEG-Maleimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of DSPE are activated using NHS and DCC.
Large-Scale Conjugation: The activated DSPE is conjugated with PEG-maleimide in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
DSPE-Mal primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds such as cysteine or glutathione.
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for various applications, including drug delivery and bioconjugation .
Scientific Research Applications
DSPE-Mal has a wide range of applications in scientific research:
Drug Delivery: This compound is used to prepare liposomes that encapsulate therapeutic agents, ensuring targeted delivery and controlled release.
Cancer Therapy: This compound-based liposomes are used to deliver anticancer drugs to tumor sites, enhancing the efficacy and reducing the side effects of chemotherapy.
Vaccine Development: This compound is used to display antigens on the surface of liposomes, aiding in the development of vaccines.
Mechanism of Action
DSPE-Mal exerts its effects through the formation of stable thioether bonds with thiol-containing molecules. This mechanism allows for the targeted delivery of therapeutic agents and the functionalization of nanoparticles. The maleimide group specifically reacts with sulfhydryl groups, facilitating the conjugation process .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG: Similar to DSPE-Mal but lacks the maleimide group, limiting its use in bioconjugation.
DSPE-PEG-NHS: Contains an NHS ester group instead of maleimide, used for amine-reactive conjugation.
Uniqueness
This compound’s uniqueness lies in its thiol-reactive maleimide group, which allows for specific and stable conjugation with thiol-containing molecules. This property makes it highly suitable for applications requiring precise bioconjugation and targeted delivery .
Properties
Molecular Formula |
C48H87N2O11P |
---|---|
Molecular Weight |
899.2 g/mol |
IUPAC Name |
[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C48H87N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h35-36,43H,3-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/t43-/m1/s1 |
InChI Key |
DOLZZPOFNKNXOL-VZUYHUTRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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